Propionitrile
Overview
Description
Propionitrile, also known as ethyl cyanide, is a nitrile compound with the formula CH3CH2CN. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. Propionitrile has been studied for its role in the formation of duodenal ulcers in rats, where it has been shown to stimulate serum gastrin levels, which in turn increases gastric acid secretion . It is also a molecule of interest in interstellar chemistry and has been detected in space .
Synthesis Analysis
The catalytic synthesis of propionitrile can be achieved from methanol and acetonitrile using activated-carbon-supported sodium catalysts. The activity of these catalysts depends on the sodium precursor used, with those prepared from sodium hydrogen carbonate showing the highest activity. This process can yield propionitrile selectively at high conversion rates of acetonitrile .
Molecular Structure Analysis
The molecular structure of propionitrile has been determined through various methods. Rotational transitions of isotopic species of propionitrile have allowed for the determination of structural parameters, such as bond lengths and angles. The molecule has been found to have a rC–C bond length of 1.5479 Å in the ethyl group and 1.4735 Å in the nitrile group, with a rC≡N bond length of 1.1566 Å . Additionally, the crystal structure of propionitrile has been determined using synchrotron powder X-ray diffraction, revealing that it crystallizes in the space group Pnma .
Chemical Reactions Analysis
Propionitrile undergoes various chemical reactions, including hydrolysis over sulfonic resins, which leads to the formation of propanamide. This reaction involves an intermediate species, methyl propionimidate ion, and the rate of propanamide formation increases with reaction time and temperature . Furthermore, propionitrile can react with low-energy electrons, leading to the fragmentation of the molecule and the formation of several anionic species, which are relevant for understanding interstellar chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of propionitrile have been extensively studied. Its heat capacity, as well as the heats and temperatures of its transitions, have been experimentally determined. Propionitrile undergoes a solid transition at 176.964±0.005 K and melts at 180.37±0.03 K. The entropy of the ideal gas state of propionitrile at 25°C and 1 atm has been calculated to be 68.75±0.15 cal/deg mole . The thermal expansion of propionitrile is highly anisotropic, with significant differences between the c and b axes .
Scientific Research Applications
Interstellar Chemistry and Molecular Fragmentation
Propionitrile (PN) is significant in interstellar chemistry, contributing to the formation of complex organic compounds. Its dissociative electron attachment has been studied, revealing the efficient formation of various anionic species, which are crucial in understanding the chemical dynamics of interstellar mediums (Pelc et al., 2021).
Surface Chemistry and Interfaces
Studies have shown that propionitrile exhibits unique behaviors at various interfaces. At the liquid/vapor and silica/vapor interfaces, its alkyl tail points into the vapor phase, suggesting a lipid-bilayer-like organization at the silica/liquid interface. This has implications for understanding molecular organization at interfaces (Ding et al., 2012).
Biodegradation Processes
Klebsiella oxytoca, a microorganism, demonstrates the ability to biodegrade propionitrile. This process involves the conversion of propionitrile to propionamide and then to propionic acid and ammonia, showcasing potential applications in environmental remediation (Chen et al., 2010).
Electrolytes in Energy Storage
Propionitrile has been explored as a solvent in electrolytes for lithium-ion batteries and electric double-layer capacitors (EDLCs). It offers enhanced safety and compatibility with various active materials in batteries and allows EDLCs to operate at higher voltages, thereby enhancing energy and power density (Pohl et al., 2015); (Nguyen et al., 2020).
Astronomical and Planetary Studies
Propionitrile's properties have been studied in relation to Titan's stratospheric ice clouds. Detailed infrared studies of its amorphous to crystalline phase transitions provide insights into its potential contribution to the chemical composition of these ice clouds (Nna-Mvondo et al., 2019).
Photovoltaics and Solar Cells
Propionitrile is used in dye-sensitized solar cells (DSSCs), where its incorporation into gel electrolytes improves the efficiency and stability of the cells. This highlights its role in enhancing renewable energy technologies (Venkatesan et al., 2015).
Safety And Hazards
Future Directions
The global propionitrile market is estimated to surpass US$ 12.22 million by the end of 2027 in terms of revenue, exhibiting a CAGR of 5.9% during the forecast period (2020 to 2027) . The growing awareness for calorie intake has led to an increasing demand for low-calorie food products and is driving the market growth of propionitrile .
properties
IUPAC Name |
propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKHRXBFJPNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N, Array | |
Record name | PROPIONITRILE | |
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DSSTOX Substance ID |
DTXSID1021879 | |
Record name | Propionitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
55.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.] | |
Record name | PROPIONITRILE | |
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Record name | Propionitrile | |
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Boiling Point |
207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F | |
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Record name | Propionitrile | |
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Flash Point |
35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F | |
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URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
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Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9% | |
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Density |
0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78 | |
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URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9 | |
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Vapor Pressure |
40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg | |
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Record name | Propionitrile | |
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Product Name |
Propionitrile | |
Color/Form |
Colorless liquid | |
CAS RN |
107-12-0, 68130-67-6 | |
Record name | PROPIONITRILE | |
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Record name | Propanenitrile, 3-(C12-18-alkyloxy) derivs. | |
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Record name | Propionitrile | |
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Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E16N05FX3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPIONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propionitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UF92DDA8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F | |
Record name | PROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPIONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propionitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.